molecular formula C11H24O5S B609277 2,5,8,11,14-Pentaoxahexadecane-16-thiol CAS No. 524030-00-0

2,5,8,11,14-Pentaoxahexadecane-16-thiol

Cat. No.: B609277
CAS No.: 524030-00-0
M. Wt: 268.37
InChI Key: PNMCHSOJDWEEKK-UHFFFAOYSA-N
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Description

2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as PEG-thiol, is a synthetic compound . It has a molecular weight of 268.37 . The compound is stored at room temperature under an inert atmosphere . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

It has a density of 1.1±0.1 g/cm^3 . The boiling point is 332.3±32.0 °C at 760 mmHg . The compound has a molar refractivity of 63.3±0.3 cm^3 . It has 6 H bond acceptors, 1 H bond donor, and 14 freely rotating bonds .

Scientific Research Applications

1. Metalorganic Chemical Vapor Deposition

2,5,8,11,14-Pentaoxahexadecane-16-thiol (tetraglyme) forms adducts with barium complexes, which are utilized in metalorganic chemical vapor deposition. This application is significant in the creation of thin films for various technological applications. The thermal stability and solid-state structure of these complexes play a crucial role in their effectiveness in deposition processes (Gardiner et al., 1991).

2. Stabilization of Gold Nanoparticles

In the field of nanotechnology, this compound is evaluated for its ability to stabilize large gold nanoparticles. Its effectiveness is compared with other ligands, showing potential in reducing the aggregation of nanoparticles in organic solutions, which is critical for various applications in nanotechnology (Zhang et al., 2008).

3. Thiol-Click Chemistry in Synthesis and Materials

Thiol-click chemistry, involving reactions with thiols, has extensive applications in chemical synthesis and material applications. This includes the production of small molecules and polymers, showcasing the versatility of thiols in various scientific fields (Hoyle et al., 2010).

4. Probes and Chemosensors

This compound is utilized in the design of fluorescent and colorimetric probes for thiol detection. These probes are vital in biological research and disease diagnosis, highlighting the importance of selective detection of thiols in various physiological and pathological processes (Peng et al., 2012).

Safety and Hazards

The compound has been assigned the GHS06 and GHS09 pictograms, indicating that it is toxic if swallowed (H301), harmful if inhaled (H332), and very toxic to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), avoiding release to the environment (P273), and storing locked up (P405) .

Mechanism of Action

Target of Action

The primary target of 2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as mPEG5-SH, is proteins with free thiol groups, specifically on cysteine side chains . This compound is a PEG-based linker for PROTACs, which are molecules that join two essential ligands, crucial for forming PROTAC molecules . These molecules enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Mode of Action

This compound interacts with its targets through a process known as PEGylation . This involves the attachment of the PEG group to proteins and other biomolecules, which decreases aggregation and increases solubility . The thiol group on the compound reacts specifically and efficiently with maleimide or disulfide . This reaction occurs under mild conditions and results in the formation of stable thioether bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By attaching to proteins via PEGylation, the compound can direct the ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEGylation. PEGylation can enhance the stability, solubility, and half-life of drugs, and reduce their immunogenicity and antigenicity

Result of Action

The result of the action of this compound is the selective degradation of target proteins within cells . By directing the ubiquitin-proteasome system to these targets, the compound can influence cellular functions and potentially lead to therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the reaction between the thiol group and maleimide or disulfide . Furthermore, the compound’s stability and efficacy can be affected by storage conditions. It is recommended to store the compound at -5°C and keep it dry and away from sunlight .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMCHSOJDWEEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694787
Record name 2,5,8,11,14-Pentaoxahexadecane-16-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524030-00-0
Record name 2,5,8,11,14-Pentaoxahexadecane-16-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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